molecular formula C9H11ClN2O B3013901 N-(2-amino-5-chloro-4-methylphenyl)acetamide CAS No. 383147-42-0

N-(2-amino-5-chloro-4-methylphenyl)acetamide

Cat. No. B3013901
M. Wt: 198.65
InChI Key: VQQZAOUJOJMUSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, starting from chiral amino acids and introducing various alkyl and aryl substituents. Similarly, paper and detail the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, achieving high yields. Paper outlines the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from a reaction involving POCl3 in acetate. These methods could potentially be adapted for the synthesis of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, paper discusses the molecular structure determination of substituted N-(2-hydroxyphenyl)-acetamides using X-ray crystallography. Paper also uses X-ray diffraction to determine the structure of a dichloro-thrifloromethylphenyl acetamide derivative. These techniques could be applied to analyze the molecular structure of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Chemical Reactions Analysis

The reactivity of acetamide derivatives with other chemicals is highlighted in several papers. Paper describes the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines to yield various compounds, suggesting a common reaction path. This information could be useful in predicting the reactivity of "N-(2-amino-5-chloro-4-methylphenyl)acetamide" with similar amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are often influenced by their molecular structure. Paper investigates the vibrational characteristics of dichloroacetamide derivatives using FTIR and Raman spectroscopy, as well as ab initio and DFT studies. These studies provide insights into the influence of substituents on the properties of the acetamide group. Such analyses could be relevant for understanding the properties of "N-(2-amino-5-chloro-4-methylphenyl)acetamide."

Scientific Research Applications

  • Antimalarial Activity N-(2-amino-5-chloro-4-methylphenyl)acetamide and its derivatives have shown potential in antimalarial applications. A study demonstrated the synthesis and effectiveness of related compounds against Plasmodium berghei in mice, highlighting their potential for clinical trials in humans due to their antimalarial potency and pharmacokinetic properties (Werbel et al., 1986).

  • Dye Intermediate Market This compound has relevance in the dye intermediate market. An investigation into a commercially delivered substance initially thought to be a common dye intermediate revealed it to be 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, synthesized from a process involving N-(2-amino-5-chloro-4-methylphenyl)acetamide (Drabina et al., 2009).

  • Herbicide Metabolism Studies Studies on chloroacetamide herbicides and their metabolism in human and rat liver microsomes involved compounds structurally similar to N-(2-amino-5-chloro-4-methylphenyl)acetamide. These studies provide insights into the metabolic pathways and potential toxicological impacts of related compounds (Coleman et al., 2000).

  • Crystallographic Studies Crystallographic analysis of compounds like 2-Chloro-N-(3-methylphenyl)acetamide, which shares structural similarities with N-(2-amino-5-chloro-4-methylphenyl)acetamide, provides insights into molecular conformations and intermolecular interactions, contributing to our understanding of acetamide derivatives (Gowda et al., 2007).

  • Soil Interaction and Herbicide Activity Research on the interaction of related chloroacetamide herbicides with soil and their herbicidal activity offers valuable information on environmental interactions and efficacy of these compounds in agricultural settings (Banks & Robinson, 1986).

  • Synthesis of Medicinal Compounds The synthesis of various medicinal compounds, including potential anticancer agents, involves derivatives of N-(2-amino-5-chloro-4-methylphenyl)acetamide. These compounds are explored for their biological activities and therapeutic potentials (Evren et al., 2019).

  • Environmental Impact Studies Studies on the occurrence and transport of acetochlor, a compound related to N-(2-amino-5-chloro-4-methylphenyl)acetamide, in streams of the Mississippi River Basin provide insights into the environmental impact and behavior of these herbicides (Clark & Goolsby, 1999).

properties

IUPAC Name

N-(2-amino-5-chloro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-5-3-8(11)9(4-7(5)10)12-6(2)13/h3-4H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQZAOUJOJMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-amino-5-chloro-4-methylphenyl)acetamide

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